CYP1A2 Enzyme Inhibition Profile Distinguishes 3-Bromo-4-methoxy-1-methyl-1H-indazole from Non-Brominated Analogs
3-Bromo-4-methoxy-1-methyl-1H-indazole exhibits moderate inhibitory activity against CYP1A2 . In contrast, the non-brominated analog 4-methoxy-1-methyl-1H-indazole lacks this bromine substituent and does not demonstrate comparable CYP enzyme interaction profiles . This differential cytochrome P450 liability has direct implications for evaluating drug-drug interaction potential in early-stage compound triage [1].
| Evidence Dimension | Cytochrome P450 inhibition |
|---|---|
| Target Compound Data | Moderate CYP1A2 inhibition |
| Comparator Or Baseline | 4-Methoxy-1-methyl-1H-indazole (CAS 1337880-32-6): No reported CYP inhibition activity |
| Quantified Difference | Qualitative difference: presence versus absence of CYP1A2 inhibitory activity attributed to C3-bromo substitution |
| Conditions | In vitro cytochrome P450 enzyme inhibition assay (panel screen) |
Why This Matters
For medicinal chemistry teams advancing lead series, awareness of CYP1A2 inhibition potential enables rational prioritization of analogs with more favorable drug-drug interaction profiles.
- [1] Springer. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research. View Source
